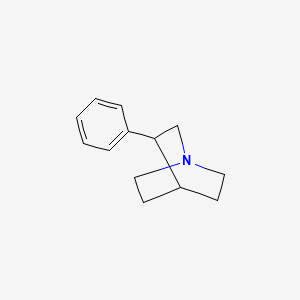

3-Phenylquinuclidine

Description

Historical Context of Quinuclidine (B89598) Scaffold Development in Organic Chemistry

The journey of the quinuclidine scaffold, chemically known as 1-azabicyclo[2.2.2]octane, began with early explorations into bicyclic and bridged ring systems. Its rigid structure, which can be envisioned as a constrained form of triethylamine (B128534), presented unique stereochemical properties that intrigued organic chemists. wikipedia.org The synthesis of the parent quinuclidine was a notable achievement, paving the way for the exploration of its derivatives. Early research focused on understanding the impact of the bicyclic structure on the basicity and nucleophilicity of the bridgehead nitrogen atom. This foundational work established the quinuclidine core as a key structural motif in natural products, most famously in the cinchona alkaloids like quinine. wikipedia.org

Evolution of Research Trajectories for 3-Phenylquinuclidine and its Structural Analogues

The introduction of a phenyl group at the 3-position of the quinuclidine ring marked a significant evolution in the research trajectory of this class of compounds. Initial synthetic efforts aimed at accessing this specific analogue laid the groundwork for a deeper understanding of its chemical reactivity and potential applications. Research has since expanded to include the synthesis and evaluation of a wide array of structural analogues, where modifications to the phenyl ring and the quinuclidine core are systematically explored. A key area of investigation has been the development of these compounds as ligands for various receptors in the central nervous system. For instance, derivatives of this compound have been investigated for their potential as anticholinergic and antihistaminic agents. nih.gov The synthesis of related structures, such as 2-(aminomethyl)-3-phenylbicyclo[2.2.2]alkanes through Diels-Alder reactions, highlights the ongoing efforts to create structural diversity for pharmacological testing. nih.gov

Significance of the Quinuclidine Heterocyclic System in Contemporary Chemical Science

The quinuclidine heterocyclic system holds a privileged position in modern chemical science due to its unique combination of structural rigidity, high symmetry, and defined stereochemistry. nih.gov This rigid framework is a valuable component in the design of molecules with specific spatial orientations, which is crucial for achieving high selectivity in biological interactions. The quinuclidine moiety is a cornerstone in the development of ligands for muscarinic cholinergic receptors and other neurological targets. acs.org Its derivatives have found applications as catalysts and chiral auxiliaries in asymmetric synthesis. The inherent basicity of the quinuclidine nitrogen also makes it a useful organic base in a variety of chemical transformations. wikipedia.org The stability of the quinuclidine ring system further enhances its utility as a reliable scaffold in the construction of complex molecules. nih.gov

Identification of Key Research Gaps and Motivations in this compound Chemistry

Despite the progress made, several research gaps and motivations continue to drive the field of this compound chemistry. A primary motivation is the quest for novel therapeutic agents with improved efficacy and selectivity for a range of neurological disorders. While the potential of this compound derivatives has been recognized, a comprehensive understanding of their structure-activity relationships (SAR) remains an area of active investigation. There is a need for the development of more efficient and stereoselective synthetic routes to access a wider diversity of this compound analogues. Furthermore, the exploration of this compound-based materials for applications beyond medicine, such as in catalysis or materials science, represents a largely untapped area of research. Unanswered questions regarding the subtle conformational dynamics of the this compound scaffold and their influence on its properties also present exciting avenues for future computational and experimental studies.

Overview of Established Methodologies and Theoretical Frameworks Applied to this compound

The study of this compound relies on a combination of established synthetic, analytical, and theoretical methodologies.

Synthetic Methodologies: The synthesis of the quinuclidine core often involves intramolecular cyclization reactions. The introduction of the phenyl group at the 3-position can be achieved through various strategies, including the use of organometallic reagents or through multi-step sequences starting from functionalized piperidines. Diels-Alder reactions have also been employed to construct the bicyclic framework with the desired phenyl substitution. nih.gov

Analytical Methodologies: The characterization of this compound and its derivatives is routinely performed using a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the detailed molecular structure and stereochemistry. Mass spectrometry is used to confirm the molecular weight and fragmentation patterns. X-ray crystallography provides definitive information on the solid-state conformation and absolute configuration of these molecules.

Theoretical Frameworks: Computational chemistry plays an increasingly important role in understanding the properties of this compound. Molecular mechanics and quantum mechanical calculations are used to predict stable conformations, analyze electronic properties, and model interactions with biological targets. These theoretical studies complement experimental findings and provide valuable insights that can guide the design of new analogues with desired properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H17N |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

3-phenyl-1-azabicyclo[2.2.2]octane |

InChI |

InChI=1S/C13H17N/c1-2-4-11(5-3-1)13-10-14-8-6-12(13)7-9-14/h1-5,12-13H,6-10H2 |

InChI Key |

RAOXQTRNOCTXKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2CCC1C(C2)C3=CC=CC=C3 |

solubility |

>28.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Elucidation of Structural and Conformational Aspects of 3 Phenylquinuclidine

Stereochemical Characterization and Absolute Configuration Assignment of 3-Phenylquinuclidine

The presence of a chiral center at the C3 position of the quinuclidine (B89598) ring necessitates the separation of the racemic mixture and the assignment of the absolute configuration of the enantiomers.

Diastereomeric Salt Formation:

A classical and widely used method for resolving racemic amines like this compound is through the formation of diastereomeric salts with a chiral resolving agent. This technique relies on the differential solubility of the resulting diastereomeric salts, allowing for their separation by fractional crystallization.

Commonly employed chiral acids for the resolution of basic compounds include tartaric acid and its derivatives. The process typically involves dissolving the racemic base and a sub-stoichiometric amount of the chiral acid in a suitable solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt preferentially crystallizes, leaving the more soluble diastereomer in the mother liquor. The resolved amine can then be liberated from the salt by treatment with a base.

Key research findings: While specific studies detailing the resolution of this compound via diastereomeric salt formation are not extensively reported in the reviewed literature, the principles are well-established for similar amines. For instance, the resolution of (1-methyl-2-phenyl)-ethylamine has been successfully achieved using tartaric acid. researcher.life This process involves the reaction of the racemic amine with (R,R)-tartaric acid to form diastereomeric salts, which are then separated by crystallization. nih.gov A similar strategy would be applicable to this compound.

Chiral Chromatography:

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful analytical and preparative technique for the separation of enantiomers. The separation is based on the differential interactions of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times.

For the separation of quinuclidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be effective. For example, a method for the quantification of the enantiomers of 3-quinuclidinol, a closely related analogue, has been developed using a Chiralpak IC column. scispace.comresearchgate.net This method highlights the utility of such columns for the enantioseparation of 3-substituted quinuclidines.

Detailed research findings: A study on the chiral HPLC separation of 3-(S)-quinuclidinol from its (R)-enantiomer demonstrated excellent separation on a Chiralpak IC column. The optimized mobile phase consisted of n-hexane, ethanol, 2-propanol, and diethylamine (B46881) (80:8:12:0.4, v/v). scispace.com This methodology provides a strong precedent for developing a similar chiral HPLC method for the enantiomers of this compound.

| Parameter | Condition |

|---|---|

| Stationary Phase | Chiralpak IC |

| Mobile Phase | n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v) |

| Detection | UV at 230 nm |

| Compound | 3-Quinuclidinol |

Chiroptical spectroscopic techniques are indispensable for the non-destructive determination of the absolute configuration of chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with the sample.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD):

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. ORD, a related technique, measures the rotation of the plane of polarized light as a function of wavelength. The resulting spectra, particularly the sign and intensity of Cotton effects, are characteristic of the stereochemistry of the molecule. By comparing the experimental spectra with those predicted by quantum chemical calculations for a known configuration, the absolute stereochemistry can be assigned.

Vibrational Circular Dichroism (VCD):

VCD spectroscopy is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized infrared radiation corresponding to vibrational transitions. VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution, as the VCD spectrum of one enantiomer is the mirror image of the other. The comparison of the experimental VCD spectrum with the computationally predicted spectrum for a given enantiomer allows for an unambiguous assignment of its absolute configuration. psu.eduhplc.eu

Conformational Analysis of the Quinuclidine Ring System in this compound

The rigid framework of the quinuclidine ring system still allows for some conformational flexibility, which is influenced by the nature and orientation of its substituents.

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique for studying the conformational dynamics of molecules. By lowering the temperature, the rate of interconversion between different conformers can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each conformer. Analysis of coupling constants and Nuclear Overhauser Effects (NOEs) at low temperatures can provide detailed information about the geometry and relative populations of the preferred conformations.

While specific low-temperature NMR studies on this compound have not been reported, such investigations on other substituted 1-azabicyclo[2.2.2]octane derivatives have provided valuable insights into the conformational behavior of this ring system. rsc.org These studies often reveal the presence of multiple conformations in equilibrium.

The bicyclic structure of quinuclidine is inherently puckered. The presence of a substituent at the 3-position can influence the degree of this puckering. Furthermore, the phenyl group in this compound has rotational freedom around the C3-C(phenyl) bond, leading to different possible orientations relative to the quinuclidine cage.

Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for investigating these subtle conformational details. Such calculations can predict the relative energies of different ring puckering conformations and the rotational barrier of the phenyl group. For other 3-substituted 1-azabicyclo[2.2.2]octane derivatives, computational studies have been instrumental in elucidating the preferred conformations of substituents.

| Parameter | Predicted Value/Observation |

|---|---|

| Quinuclidine Ring Conformation | Twist-chair and boat-like conformations are possible |

| Phenyl Group Orientation | Multiple low-energy rotational conformers are expected |

| Energy Barrier for Phenyl Rotation | Expected to be relatively low, allowing for rapid interconversion at room temperature |

Solid-State Structural Investigations of this compound

The analysis of the solid-state structure of this compound provides definitive information about its molecular geometry and intermolecular interactions in the crystalline phase.

X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline compounds. A single-crystal X-ray diffraction study of this compound or one of its salts would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the quinuclidine ring and the orientation of the phenyl substituent in the solid state.

While a crystal structure for this compound itself is not available in the reviewed literature, the structure of a related compound, quinuclidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate, has been determined. ucl.ac.uk This structure provides valuable information on the general geometry of the quinuclidine moiety.

Solid-state NMR spectroscopy is another powerful technique for characterizing the structure and dynamics of molecules in the solid state. It can provide information about polymorphism, molecular packing, and local environments of atoms within the crystal lattice. The application of solid-state NMR to this compound could complement X-ray diffraction data and provide insights into its solid-state properties.

X-ray Crystallography of Single Crystals and Polymorphs

The definitive method for elucidating the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction. For this compound, crystallographic studies are most commonly performed on its protonated form, typically as the hydrochloride salt, due to the ease of crystallization of ionic species.

While a comprehensive, publicly available crystal structure of this compound in its free base form is not readily found in the literature, the analysis of related quinuclidinium salts provides significant insight into its solid-state conformation. The protonation of the quinuclidine nitrogen leads to the formation of a quinuclidinium cation, which then packs in the crystal lattice with the corresponding counter-ion.

In the crystal structure of related compounds, such as the hydrochloride salts of various functionalized quinuclidines, the quinuclidine cage adopts a highly symmetric, twisted-boat conformation for each of its three piperidine (B6355638) rings. researchgate.net This rigid cage structure is a defining feature. The orientation of the phenyl group at the C3 position is a critical conformational parameter. It can adopt either an equatorial or axial position relative to the quinuclidine ring system, with the equatorial conformation generally being energetically favored to minimize steric hindrance.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a crucial aspect of solid-state chemistry, particularly in the pharmaceutical industry. Different polymorphs of a substance can exhibit distinct physical properties. The screening for polymorphs is often conducted using techniques like powder X-ray diffraction (PXRD), which can distinguish between different crystal lattices based on their unique diffraction patterns. libretexts.org To date, specific studies detailing the polymorphism of this compound are not extensively reported in the scientific literature. However, the potential for polymorphism exists due to the possibility of different packing arrangements of the molecules or different conformations of the phenyl group in the solid state.

Table 1: Representative Crystallographic Data for a Related Quinuclidine Derivative (Note: As a direct crystallographic report for this compound is not available, this table presents data for a related complex molecule containing the quinuclidine moiety to illustrate typical parameters.)

| Parameter | Value |

|---|---|

| Compound | 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-[(6-phenylpyridin-3-yl)methyl]piperazin-1-ium chloride |

| Formula | C₂₅H₂₇N₄O⁺·Cl⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.345(2) |

| b (Å) | 20.098(4) |

| c (Å) | 11.234(2) |

| β (°) | 98.45(3) |

| Volume (ų) | 2310.1(8) |

| Z | 4 |

Data sourced from a study on a related complex, as representative data for this compound is not available in the searched literature. nih.gov

Co-crystallization Strategies for this compound and Related Compounds

Co-crystallization has emerged as a significant strategy in crystal engineering to modify the physicochemical properties of solid compounds without altering their chemical structure. japtronline.com Co-crystals are multi-component crystalline solids where the components are held together by non-covalent interactions, most commonly hydrogen bonds. researchgate.netjaptronline.com

For this compound, the basic nitrogen atom of the quinuclidine core is a prime hydrogen bond acceptor. This makes it an excellent candidate for co-crystallization with hydrogen bond donors, such as carboxylic acids or phenols. The formation of a robust hydrogen bond between the quinuclidine nitrogen and a co-former molecule can lead to the formation of a stable, well-defined crystal lattice. rsc.org

The general strategies for forming co-crystals include:

Solvent Evaporation: A stoichiometric mixture of the active pharmaceutical ingredient (API) and the co-former are dissolved in a suitable solvent, which is then allowed to evaporate slowly, leading to the formation of co-crystals. nih.gov

Grinding: The API and co-former are ground together, either neat (dry grinding) or with a small amount of a liquid (liquid-assisted grinding). The mechanical energy provided can induce the formation of the co-crystal.

Slurry Crystallization: A suspension of the API and co-former is stirred in a solvent in which they have limited solubility. Over time, the more stable co-crystal phase will crystallize from the solution.

In the context of this compound, co-crystallization with aromatic carboxylic acids could lead to structures with interesting properties, potentially involving not only hydrogen bonding to the nitrogen but also π-π stacking interactions between the phenyl rings of this compound and the aromatic co-former. nih.gov While specific examples of co-crystals of this compound are not prevalent in the literature, the principles of supramolecular synthesis strongly suggest its feasibility. japtronline.com The selection of a co-former is critical and is often guided by the pKa difference between the components and the presence of complementary functional groups. nih.gov

Table 2: Common Co-formers and Intermolecular Interactions in Co-crystal Design

| Co-former Functional Group | Potential Intermolecular Interaction with this compound |

|---|---|

| Carboxylic Acid | Strong hydrogen bond (N⁺-H···O⁻) |

| Phenol | Hydrogen bond (N···H-O) |

| Amide | Hydrogen bond (N···H-N) |

| Aromatic Rings | π-π stacking interactions |

This table illustrates potential interactions based on general principles of co-crystallization. rsc.orgnih.gov

Spectroscopic Signatures for Unique Structural Features of this compound

Spectroscopic techniques provide valuable information about the structure and conformation of molecules in both solution and the solid state. For this compound, NMR and IR spectroscopy are particularly insightful.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic signals that reflect its rigid bicyclic structure and the presence of the phenyl group.

In the ¹H NMR spectrum, the protons on the quinuclidine cage would appear as a series of complex multiplets in the aliphatic region. The rigid nature of the bicyclic system restricts conformational averaging, leading to distinct chemical shifts for the axial and equatorial protons. The proton at the C3 position, adjacent to the phenyl group, would be expected to have a chemical shift influenced by the aromatic ring current. The aromatic protons of the phenyl group would typically appear in the range of δ 7-8 ppm.

The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbons in the quinuclidine cage are characteristic of saturated amines. The bridgehead carbons (C1 and C4) would have distinct chemical shifts. The carbon atom attached to the phenyl group (C3) would be deshielded due to the electronic effects of the aromatic ring. The phenyl carbons would show a set of signals in the aromatic region (typically δ 120-150 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H (Quinuclidine Protons) | 1.5 - 3.5 | Complex multiplets due to rigid structure |

| ¹H (Phenyl Protons) | 7.0 - 8.0 | Characteristic aromatic signals |

| ¹³C (Quinuclidine Carbons) | 20 - 60 | Saturated amine carbon signals |

| ¹³C (Phenyl Carbons) | 120 - 150 | Aromatic carbon signals |

These are predicted ranges based on the analysis of related structures and general NMR principles. libretexts.orguobasrah.edu.iqorganicchemistrydata.org

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing molecular vibrations. The spectra of this compound would be dominated by vibrations of the quinuclidine cage and the phenyl ring.

Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹.

C-N stretching: The C-N stretching vibrations of the tertiary amine in the quinuclidine ring are expected in the region of 1250-1020 cm⁻¹.

C=C stretching: The aromatic C=C stretching vibrations of the phenyl ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

Ring vibrations: The skeletal vibrations of the quinuclidine cage will produce a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).

Aromatic C-H bending: Out-of-plane C-H bending vibrations of the phenyl group are characteristic of the substitution pattern and appear in the 900-675 cm⁻¹ region.

The rigid structure of the quinuclidine core would lead to well-defined and sharp vibrational bands, making these techniques suitable for conformational analysis and for studying intermolecular interactions, such as hydrogen bonding in co-crystals, which would cause shifts in the relevant vibrational frequencies. nih.govresearchgate.net

Computational Chemistry and Theoretical Modeling of 3 Phenylquinuclidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 3-Phenylquinuclidine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound, providing a detailed picture of its electronic landscape and predicting its reactivity. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of the molecule with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying medium-sized organic molecules like this compound. By approximating the electron density, DFT methods can efficiently calculate the ground state geometry and electronic energy.

A typical DFT study on this compound would involve geometry optimization to find the minimum energy structure. This process iteratively adjusts the atomic coordinates to locate a stationary point on the potential energy surface. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVDZ) is critical for obtaining accurate results. For this compound, such calculations would reveal key geometric parameters, including bond lengths, bond angles, and dihedral angles, defining the spatial arrangement of the quinuclidine (B89598) cage and the orientation of the phenyl substituent.

The energetics of different conformers can also be evaluated. While the quinuclidine framework is rigid, rotation of the phenyl group around the C-C single bond connecting it to the quinuclidine ring gives rise to different rotational isomers (rotamers). DFT calculations can quantify the energy differences between these rotamers, identifying the most stable conformation and the energy barriers to rotation. This information is crucial for understanding the molecule's conformational preferences.

Table 1: Illustrative DFT-Calculated Geometric Parameters for the Ground State of this compound

| Parameter | Value |

| C-N Bond Length (Quinuclidine) | 1.47 Å |

| C-C Bond Length (Quinuclidine Cage) | 1.54 Å |

| C-C Bond Length (Phenyl to Quinuclidine) | 1.52 Å |

| C-H Bond Length (Aromatic) | 1.08 Å |

| C-N-C Bond Angle | 109.5° |

| Phenyl Ring Torsion Angle | 45° |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations. Actual values would depend on the specific level of theory used.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for this compound

A significant advantage of quantum chemical calculations is the ability to predict various spectroscopic parameters, which can aid in the interpretation of experimental data or even serve as a predictive tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method, typically employed within a DFT framework, is highly effective for predicting NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), the chemical shifts relative to a standard (e.g., tetramethylsilane) can be determined. These theoretical spectra can help in assigning peaks in experimentally obtained NMR spectra, especially for complex molecules.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations yield a set of normal modes, each with a characteristic frequency and intensity, which correspond to the peaks in an IR spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-dependent errors.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. By calculating the excitation energies and oscillator strengths of electronic transitions, one can simulate the UV-Vis spectrum. For this compound, these calculations would likely reveal π-π* transitions associated with the phenyl ring.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (Aromatic Protons) | 7.2-7.4 ppm |

| ¹³C NMR | Chemical Shift (Quaternary Phenyl Carbon) | 145 ppm |

| IR | Vibrational Frequency (C-H stretch, aromatic) | 3050 cm⁻¹ |

| IR | Vibrational Frequency (C-N stretch, quinuclidine) | 1100 cm⁻¹ |

| UV-Vis | λmax (π-π* transition) | 260 nm |

Note: These are representative values. Actual predicted values will vary based on the computational method and solvent model used.

Molecular Dynamics Simulations of this compound in Various Solvent Environments

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the motions of atoms over time. This is particularly important for understanding the conformational flexibility and interactions of this compound in a condensed phase, such as in a solvent.

Conformational Dynamics and Free Energy Landscapes

MD simulations solve Newton's equations of motion for a system of atoms, governed by a force field that describes the potential energy of the system as a function of atomic positions. For this compound, an MD simulation would reveal how the molecule explores different conformations over time. The primary conformational freedom in this molecule is the rotation of the phenyl group.

By running long-time simulations, it is possible to sample a wide range of conformations and construct a free energy landscape. This landscape maps the free energy of the system as a function of one or more collective variables, such as the dihedral angle of the phenyl group. The minima on this landscape correspond to the most stable conformational states, and the barriers between them represent the energy required for conformational transitions. This provides a more complete picture of the molecule's flexibility than static DFT calculations alone.

Solvation Effects on this compound Conformation

The surrounding solvent can have a significant impact on the conformational preferences of a molecule. MD simulations are ideally suited to study these effects by explicitly including solvent molecules (e.g., water, ethanol) in the simulation box. The interactions between this compound and the solvent molecules, such as hydrogen bonding or van der Waals forces, can stabilize certain conformations over others.

For instance, in a polar solvent, conformations that expose polar parts of the molecule to the solvent may be favored. By running simulations in different solvents, one can quantify how the conformational equilibrium shifts. This is achieved by analyzing the population of different conformational states or by calculating the potential of mean force along a conformational coordinate. Understanding solvation is critical for predicting the behavior of this compound in realistic chemical environments.

In Silico Design Principles for Novel Quinuclidine-Based Chemical Entities

The insights gained from computational studies of this compound can be leveraged for the in silico design of new molecules with desired properties. The quinuclidine scaffold is a common motif in medicinal chemistry, and understanding how modifications affect its properties is key to rational drug design. researchgate.net

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies can be performed computationally. By systematically modifying the structure of this compound in a computer model—for example, by adding substituents to the phenyl ring or modifying the quinuclidine core—and then recalculating properties like binding affinity to a target protein or lipophilicity, one can build a model that predicts the properties of yet-to-be-synthesized compounds.

Modern in silico design often employs techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling. nih.govnih.gov Molecular docking can predict how a designed molecule might bind to a biological target, providing a rational basis for its potential therapeutic effect. researchgate.net QSAR models use statistical methods to correlate chemical structures with biological activity, enabling the screening of large virtual libraries of compounds. nih.govmdpi.com

The computational data on this compound, such as its preferred conformation and electronic properties, serves as a crucial baseline for these design efforts. For example, knowing the stable conformations of the phenyl group can guide the placement of substituents to optimize interactions with a receptor binding pocket.

Virtual Screening Methodologies Based on Scaffold Similarity

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. When a known active ligand, such as this compound, is available, scaffold-based similarity searching becomes a powerful approach to identify novel compounds with potentially similar biological activities. This methodology focuses on identifying molecules that share the same core structure, or scaffold, as the query molecule.

The process often begins with the generation of a "scaffold tree," which deconstructs molecules into their constituent ring systems and linkers. For this compound, the core scaffold is the quinuclidine ring system. A virtual library of compounds can then be screened to identify all molecules containing this core.

Once the scaffold-matched compounds are identified, further filtering is typically performed using 2D and 3D similarity metrics.

2D Similarity Searching: This method uses molecular fingerprints, which are bit strings that encode the presence or absence of various structural features. Common fingerprint types include Extended-Connectivity Fingerprints (ECFP), which describe the connectivity of atoms within a certain diameter. The similarity between the fingerprint of the query molecule (this compound) and the fingerprints of the library compounds is calculated using coefficients like the Tanimoto coefficient. nih.gov A higher Tanimoto coefficient indicates greater structural similarity.

3D Similarity Searching: This approach considers the three-dimensional shape and pharmacophoric features of the molecules. A tool like the Rapid Overlay of Chemical Structures (ROCS) can be used to align and compare the 3D conformers of the library compounds with the query molecule. nih.gov ROCS calculates a "TanimotoCombo" score, which reflects the similarity in both shape and the spatial arrangement of features like hydrogen bond donors, acceptors, and aromatic rings.

A hypothetical virtual screening workflow for this compound analogs could involve the following steps:

| Step | Description | Methodology/Tools |

| 1 | Scaffold Definition | The this compound scaffold is defined as the core structural motif. |

| 2 | Library Screening | A large compound library (e.g., ZINC, Enamine) is searched for molecules containing the quinuclidine scaffold. |

| 3 | 2D Similarity Filtering | The identified compounds are ranked based on their 2D similarity to this compound. |

| 4 | 3D Similarity Filtering | The top-ranked compounds from the 2D screen are then subjected to 3D similarity analysis. |

| 5 | Visual Inspection and Selection | The final list of hits is visually inspected by medicinal chemists to select compounds for acquisition and biological testing. |

This scaffold-focused approach allows for the exploration of diverse chemical space around the this compound core, potentially leading to the discovery of novel compounds with improved properties. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Quinuclidine Derivatives

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemical compounds based on their molecular structure. nih.gov For quinuclidine derivatives, QSPR modeling can be a valuable tool for predicting properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.

The development of a QSPR model involves several key steps:

Data Set Collection: A diverse set of quinuclidine derivatives with experimentally determined property values is compiled.

Molecular Descriptor Calculation: For each molecule in the data set, a large number of numerical descriptors are calculated. These descriptors encode various aspects of the molecular structure, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D structure of the molecule.

Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges and dipole moments.

Physicochemical descriptors: These include properties like molecular weight, logP, and polar surface area.

Model Building: Statistical methods are used to build a mathematical equation that relates the molecular descriptors to the property of interest. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). nih.gov

Model Validation: The predictive power of the model is assessed using both internal and external validation techniques.

A hypothetical QSPR model for predicting a property of quinuclidine derivatives might take the following form:

Property = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ... + cₙ*Descriptorₙ

Where the "Descriptors" are specific molecular parameters and the "c" values are coefficients determined during the model building process.

| Descriptor Type | Example | Relevance to Drug Properties |

| Topological | Zagreb Index | Can correlate with molecular size and branching. |

| Electronic | Dipole Moment | Influences solubility and interactions with polar environments. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A key indicator of lipophilicity and membrane permeability. |

| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

By using QSPR models, chemists can estimate the properties of virtual or yet-to-be-synthesized quinuclidine derivatives, allowing for the prioritization of compounds with the most promising profiles for synthesis and testing.

Theoretical Investigations of Reaction Mechanisms Involving this compound

Theoretical chemistry provides powerful tools for investigating the mechanisms of chemical reactions at the atomic level. For reactions involving this compound and its precursors, such as 3-quinuclidinone, computational methods can be used to elucidate reaction pathways, identify transition states, and predict product distributions.

A key reaction in the synthesis of many 3-substituted quinuclidines is the nucleophilic addition to the carbonyl group of 3-quinuclidinone. researchgate.net The stereochemical outcome of this reaction is of particular interest, as the two faces of the carbonyl group are diastereotopic.

Computational studies, often employing Density Functional Theory (DFT), can be used to model these reactions. nih.govrsc.org For example, the reduction of 3-quinuclidinone with a hydride source like sodium borohydride (B1222165) can be investigated. Theoretical calculations can determine the energy barriers for the approach of the hydride nucleophile to either face of the carbonyl. These calculations often reveal that the transition state leading to one diastereomer is lower in energy than the transition state leading to the other, thus explaining the observed stereoselectivity. researchgate.net

A detailed computational analysis of the nucleophilic addition to 3-quinuclidinone would typically involve:

Geometry Optimization: The 3D structures of the reactants, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculation: These calculations confirm that the reactants and products are true energy minima (no imaginary frequencies) and that the transition states are first-order saddle points (one imaginary frequency).

Analysis of Electronic Structure: The distribution of electron density, electrostatic potential, and molecular orbitals can be analyzed to understand the factors controlling the reactivity and selectivity. researchgate.net

For instance, the calculation of the electrostatic potential of 3-quinuclidinone can reveal which face of the carbonyl group is more electrophilic and therefore more susceptible to nucleophilic attack. researchgate.net

Another reaction that has been studied is the base-catalyzed autocondensation of 3-quinuclidinone. nih.gov In this reaction, two molecules of 3-quinuclidinone react to form an α,β-unsaturated ketone dimer. A theoretical investigation of this reaction would aim to model the individual steps of the mechanism, which likely involve enolate formation followed by nucleophilic attack of the enolate on the carbonyl group of a second molecule of 3-quinuclidinone, and subsequent dehydration.

| Computational Method | Information Gained |

| Density Functional Theory (DFT) | Geometries of stationary points (reactants, transition states, products), reaction energies, and activation barriers. nih.gov |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra of reactants and products. nih.gov |

| Frontier Molecular Orbital (FMO) Analysis | Understanding the interaction between the nucleophile's HOMO and the electrophile's LUMO. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Detailed analysis of charge distribution and orbital interactions. |

These theoretical investigations provide a detailed picture of the reaction mechanism that is often difficult to obtain through experimental means alone. They can guide the development of new synthetic methods and help to rationalize and predict the outcomes of chemical reactions involving the this compound scaffold and its precursors.

Chemical Reactivity and Mechanistic Studies of 3 Phenylquinuclidine

Reactivity at the Bridgehead Nitrogen: Basicity, Nucleophilicity, and Electrophilicity

The reactivity of the tertiary amine in the 3-phenylquinuclidine scaffold is characterized by the interplay of its steric and electronic properties. The bridgehead nitrogen possesses a lone pair of electrons that is available for bonding, yet its position within the rigid bicyclic system imposes specific constraints on its reactivity.

Kinetic and Thermodynamic Studies of N-Alkylation and Acylation Reactions

The reaction of the bridgehead nitrogen in this compound with electrophiles such as alkyl and acyl halides is a fundamental process that defines its nucleophilic character.

N-Alkylation: The N-alkylation of tertiary amines is a well-established transformation. For quinuclidine-type structures, the reaction proceeds via a standard SN2 mechanism where the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. The kinetics of N-alkylation are sensitive to both the steric bulk of the amine and the electrophile. youtube.com While specific kinetic data for this compound is not extensively documented in readily available literature, general principles suggest that its reactivity would be comparable to other tertiary amines, though potentially modulated by the presence of the C3-phenyl substituent. In general, N-alkylation of amines leads to a more reactive, more nucleophilic product, often resulting in challenges with overalkylation in primary or secondary amines. acs.org However, as a tertiary amine, this compound undergoes a single alkylation to form the quaternary salt. The rate of this reaction is influenced by the inductive effects of the substituent; electron-donating groups on the amine generally increase nucleophilicity and reaction rates. youtube.com

N-Acylation: The N-acylation of this compound with acyl halides or anhydrides yields N-acylquinuclidinium salts. These reactions are typically rapid and are driven by the high nucleophilicity of the amine and the electrophilicity of the acylating agent. The mechanism involves the nucleophilic attack of the nitrogen on the carbonyl carbon of the acylating agent. researchgate.net The resulting tetrahedral intermediate then expels the leaving group (e.g., a halide ion) to form the product. The thermodynamics of this process are generally favorable, resulting in high yields of the acylated product.

Protonation Equilibria and Acid-Base Properties of this compound

The basicity of an amine is a thermodynamic property measured by the pKa of its conjugate acid. The quinuclidine (B89598) core structure confers significant basicity due to the availability of the nitrogen lone pair and the electronic effects of the alkyl framework. The parent compound, quinuclidine, is a strong organic base with the pKa of its conjugate acid being approximately 11.0-11.3. wikipedia.orgmasterorganicchemistry.com This high basicity, compared to a non-bicyclic analogue like triethylamine (B128534) (pKa of conjugate acid ≈ 10.75), is attributed to the rigid, "tied-back" structure which minimizes steric hindrance around the nitrogen for protonation and provides a favorable inductive effect from the alkyl chains. masterorganicchemistry.comaskiitians.com

The introduction of a phenyl group at the C3 position is expected to influence the basicity. Substituents on the quinuclidine ring affect basicity through inductive effects. Electron-withdrawing groups decrease basicity, as seen with 3-hydroxyquinuclidine (pKa of conjugate acid = 9.9) and 3-chloroquinuclidine (pKa of conjugate acid = 8.9). wikipedia.org A phenyl group is generally considered to be weakly electron-withdrawing via induction. Therefore, the pKa of the 3-phenylquinuclidinium ion is predicted to be slightly lower than that of the unsubstituted quinuclidinium ion.

| Compound/Conjugate Acid | pKa |

| Quinuclidinium ion | ~11.0 wikipedia.orgmasterorganicchemistry.com |

| Triethylammonium ion | ~10.75 masterorganicchemistry.com |

| 3-Hydroxyquinuclidinium ion | 9.9 wikipedia.org |

| 3-Chloroquinuclidinium ion | 8.9 wikipedia.org |

| Anilinium ion | 4.63 unizin.org |

This table presents pKa values for the conjugate acids of various amines to contextualize the basicity of the quinuclidine scaffold.

Reactions on the Phenyl Substituent of this compound

The phenyl group attached to the quinuclidine core can undergo reactions characteristic of aromatic rings, most notably electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The substituent already present on the ring governs the rate and regioselectivity (the position of the new substituent). The quinuclidinyl group, being a saturated alkyl substituent, acts as an activating group through its electron-donating inductive effect (+I effect). researchgate.net Activating groups direct incoming electrophiles to the ortho and para positions. libretexts.org

Therefore, in reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, this compound is expected to yield a mixture of ortho- and para-substituted products. studysmarter.co.ukresearchgate.net The steric bulk of the quinuclidine moiety might influence the ortho/para ratio, potentially favoring the less hindered para position.

It is crucial to consider the reaction conditions. Many SEAr reactions are conducted in strong acid. byjus.com Under these conditions, the basic bridgehead nitrogen of the quinuclidine will be protonated to form a quinuclidinium ion. The resulting positively charged substituent (-NR3+) is strongly electron-withdrawing and deactivating. Deactivating groups direct incoming electrophiles to the meta position. wikipedia.org Thus, the regiochemical outcome of SEAr on this compound is highly dependent on the pH of the reaction medium.

Metalation and Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org For this compound to participate in these reactions, it typically must first be functionalized with a halide or triflate, usually on the phenyl ring.

Suzuki-Miyaura Coupling: The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu A derivative, such as 3-(4-bromophenyl)quinuclidine, could be coupled with various aryl or vinyl boronic acids to synthesize more complex biaryl structures. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronate complex (activated by the base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.orglibretexts.org

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.org For example, 3-(4-iodophenyl)quinuclidine could react with an alkene like styrene (B11656) or an acrylate (B77674) to extend the carbon framework. The mechanism involves oxidative addition of the Pd(0) catalyst into the carbon-halide bond, followed by migratory insertion of the alkene, and then β-hydride elimination to release the final product. libretexts.orgyoutube.com

Oxidative and Reductive Transformations of the Quinuclidine Core

The saturated, bicyclic core of this compound is generally robust but can undergo specific oxidative and reductive transformations.

Oxidative Transformations: The oxidation of the quinuclidine core primarily occurs at the nitrogen atom or at C-H bonds. Oxidation of the tertiary amine with oxidants like hydrogen peroxide or m-CPBA can form the corresponding N-oxide. liverpool.ac.uk The quinuclidine framework is also notable for its ability to mediate the electrochemical oxidation of unactivated C-H bonds. acs.orgbeilstein-journals.org In this process, the quinuclidine is oxidized at an anode to a stable amine radical cation. beilstein-journals.org This radical cation is a potent hydrogen atom abstractor, capable of initiating the functionalization of remote, unactivated C(sp3)-H bonds in other molecules. acs.orgresearchgate.net This has been demonstrated in large-scale syntheses, highlighting the utility of the quinuclidine scaffold as a redox mediator. acs.org Direct oxidation of the C-H bonds of the quinuclidine ring itself, for instance to introduce a hydroxyl group and form a quinuclidinol, can also be achieved. researchgate.net

Reductive Transformations: The quinuclidine core is a saturated bicyclic alkane structure and is highly resistant to reduction under typical catalytic hydrogenation conditions. Reduction would require forcing conditions that would likely also reduce the phenyl ring. While the related quinoline (B57606) aromatic system can be reduced to a tetrahydroquinoline, the fully saturated quinuclidine ring lacks the unsaturation necessary for facile reduction. researchgate.net Therefore, reductive transformations of the quinuclidine core are not common synthetic operations.

Stereoselective Hydroxylations and Epoxidations

While specific studies on the stereoselective hydroxylation of this compound are not extensively documented in publicly available literature, the principles of directing effects in related systems can provide valuable insights. The presence of the bulky phenyl group at the C3 position is expected to exert significant steric hindrance, directing incoming reagents to the less hindered face of the molecule.

In the context of epoxidation, particularly of unsaturated derivatives of this compound, the stereochemical outcome would be influenced by the directing effect of nearby functional groups and the steric bulk of the phenyl substituent. For instance, in the epoxidation of allylic alcohols, the hydroxyl group can direct the epoxidizing agent, such as a peroxy acid, to the syn-face of the double bond through hydrogen bonding. However, the large phenyl group at C3 could potentially override this directing effect, favoring an approach from the sterically more accessible anti-face. A study on the epoxidation of triterpenic allylic alcohols noted that the presence of a C3 aryl substituent can influence the favorability of the epoxidation process. bohrium.com

Further research is required to delineate the precise stereochemical pathways and yields for the hydroxylation and epoxidation of this compound and its derivatives.

Hydrogenation and Dehydrogenation Studies

The hydrogenation of the phenyl ring in this compound to a cyclohexyl group can be achieved using various catalytic systems. Noble metal catalysts such as platinum, palladium, and rhodium, typically supported on carbon or alumina, are effective for the reduction of aromatic rings. The reaction conditions, including temperature, pressure, and choice of catalyst, would influence the efficiency and selectivity of the hydrogenation. For example, rhodium-on-alumina is often used for the hydrogenation of aromatic rings under milder conditions than platinum or palladium.

Conversely, the dehydrogenation of the quinuclidine ring system is a more challenging transformation due to the inherent stability of the saturated bicyclic amine. Such reactions typically require harsh conditions and specialized catalysts. While specific studies on the dehydrogenation of this compound are scarce, research on the dehydrogenation of other N-heterocycles provides some context. For instance, palladium-containing catalysts have been shown to be efficient for the acceptorless dehydrogenation of other N-heterocyclic compounds. nih.gov

A study on the catalytic hydrogenation of substituted quinolines has demonstrated high yields of the corresponding tetrahydroquinolines using cobalt-graphene composites, suggesting that non-precious metal catalysts could also be effective for the reduction of the aromatic portion of this compound. bohrium.com

Table 1: Illustrative Data on Catalytic Hydrogenation of Related Aromatic Systems

| Substrate | Catalyst | Product | Yield (%) | Reference |

| 1-Phenyl-1,2-propanedione | Ir/TiO2 with cinchonidine | (R)-1-Phenyl-1-hydroxy-2-propanone | High (enantioselective) | nih.gov |

| Quinolines | Co-graphene composites | 1,2,3,4-Tetrahydroquinolines | 90-100 | bohrium.com |

| Phenolic Compounds | Pd/Al2Ti1 | Hydrogenated products | >90 | mdpi.com |

Note: This table presents data from related systems to illustrate typical conditions and outcomes for hydrogenation reactions.

Photochemical and Radical Reactions Involving this compound

The photochemical behavior of this compound is of interest due to the presence of the phenyl chromophore. Upon absorption of UV light, the phenyl ring can be excited to a higher energy state, potentially leading to various photochemical reactions. While specific studies on the photochemistry of this compound are limited, research on related N-aryl aza-bicyclic compounds suggests that photoisomerization and photocycloaddition reactions are possible. For instance, the irradiation of 2-phenyl-1,3-oxazepine leads to a photo-valence isomerization to form 3-phenyl-2-oxa-4-azabicyclo[3.2.0]hepta-3,6-diene. rsc.org Such rearrangements in the this compound system, however, would be constrained by the rigid bicyclic framework.

Radical reactions involving quinuclidine and its derivatives have gained significant attention, particularly in the context of C-H functionalization. Quinuclidine can act as a hydrogen atom transfer (HAT) catalyst under photoredox conditions. bohrium.comccspublishing.org.cn The quinuclidine radical cation, formed via single-electron transfer, is capable of abstracting a hydrogen atom from a substrate, initiating a cascade of reactions. While the phenyl group at the C3 position would influence the electronic properties and steric accessibility of adjacent C-H bonds, the general principles of quinuclidine-catalyzed radical reactions would still apply. These methods allow for the functionalization of otherwise inert C-H bonds under mild conditions. rsc.org

Investigation of Rearrangement Reactions and Ring Transformations of the Quinuclidine System

The rigid framework of the quinuclidine nucleus makes it susceptible to rearrangement reactions under certain conditions, particularly those involving carbocationic intermediates.

One of the most relevant rearrangements for the this compound system is the Wagner-Meerwein rearrangement. wikipedia.orglibretexts.orglscollege.ac.in This type of reaction involves a 1,2-shift of an alkyl or aryl group to an adjacent carbocationic center. In the case of this compound derivatives, if a carbocation were to be generated at the C2 or C4 position, a 1,2-phenyl shift from C3 could occur, leading to a rearranged carbon skeleton. Such rearrangements are often driven by the formation of a more stable carbocation. The study of Wagner-Meerwein rearrangements in other bicyclic systems, such as terpenes, provides a strong precedent for this possibility. libretexts.org

Ring transformations, including ring expansion and ring contraction, are also conceivable for the quinuclidine system, although they are less common than in more flexible ring systems. wikipedia.org Acid-promoted ring contraction of cyclic ureas derived from tetrahydroquinolines has been used to synthesize tetrahydroisoquinolines, demonstrating the feasibility of such transformations in related nitrogen-containing bicyclic systems. researchgate.net Palladium-catalyzed ring-contraction and ring-expansion reactions of cyclic allyl amines have also been reported. nih.gov For this compound, such transformations would likely require specific functionalization to facilitate the necessary bond-breaking and bond-forming events. For example, a Tiffeneau-Demjanov-type ring expansion could potentially be induced from a 3-amino-3-phenylquinuclidine derivative.

Advanced Analytical Methodologies for 3 Phenylquinuclidine Characterization

High-Resolution Mass Spectrometry for Isotopic Profiling and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of 3-Phenylquinuclidine and its metabolites or degradation products. By providing exact mass measurements, HRMS allows for the calculation of the molecular formula with high confidence, which is the foundational step in structural elucidation.

Isotopic profiling, facilitated by the high resolving power of instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, enables the fine details of the isotopic distribution to be observed. For this compound (C₁₅H₁₉N), the theoretical isotopic pattern can be precisely calculated and compared against the experimental data. This comparison not only confirms the elemental composition but can also be used in stable isotope labeling studies to trace the metabolic fate of the molecule.

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the connectivity of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information.

The fragmentation of the quinuclidine (B89598) ring system is a key diagnostic feature. Common fragmentation pathways for protonated α-pyrrolidinophenone cathinones, which share some structural similarities, often involve the loss of the pyrrolidine ring. wvu.edu For this compound, characteristic fragmentation would likely involve the opening of the bicyclic quinuclidine core and cleavages adjacent to the nitrogen atom and the phenyl substituent. The phenyl group can also influence fragmentation, potentially leading to the formation of a stable tropylium ion (m/z 91) or related phenyl-containing cations. wvu.edu The precise masses of these fragment ions, as determined by HRMS, are critical for proposing and confirming the fragmentation pathways.

A plausible fragmentation pathway for protonated this compound is outlined below:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

| 214.1596 | 186.1280 | C₂H₄ | Loss of ethylene from the quinuclidine ring |

| 214.1596 | 130.0653 | C₆H₅CHCH₂ | Cleavage of the bond between the phenyl-substituted carbon and the quinuclidine ring |

| 214.1596 | 117.0578 | C₇H₉N | Loss of the phenylvinyl moiety |

| 214.1596 | 91.0548 | C₈H₁₀N | Formation of the tropylium ion |

Note: The m/z values are theoretical and would be confirmed by high-resolution mass measurements.

The synthesis of this compound derivatives can often result in the formation of various isomers, including constitutional isomers (regioisomers) and stereoisomers. Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography or ion mobility spectrometry, is a powerful tool for analyzing these complex mixtures. While mass spectrometry alone cannot typically distinguish between enantiomers, it can differentiate diastereomers and regioisomers based on their unique fragmentation patterns. nih.govresearchgate.net

For instance, if the phenyl ring in a derivative is substituted, the position of the substituent can significantly influence the fragmentation pathways. Different regioisomers will produce a unique set of fragment ions or different relative abundances of common fragments, allowing for their differentiation. Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of the ions in the gas phase, which can often resolve isomeric species prior to mass analysis. nih.gov

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Multidimensional NMR experiments are essential for unambiguously assigning all the proton (¹H) and carbon (¹³C) signals in the this compound molecule and for determining its stereochemistry.

A suite of two-dimensional (2D) NMR experiments is employed to piece together the structure of this compound.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would be used to trace the connectivity of the protons within the quinuclidine ring system and to correlate the protons on the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This is crucial for assigning the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons over two or three bonds. sdsu.eduyoutube.com This experiment is vital for establishing the connectivity between different parts of the molecule, for example, connecting the phenyl ring to the quinuclidine core by observing a correlation from the protons on the phenyl ring to the carbon at position 3 of the quinuclidine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. youtube.com This is particularly important for determining the stereochemistry of this compound, especially for derivatives with additional substituents. For instance, the relative orientation of substituents on the quinuclidine ring can be determined by observing NOE cross-peaks between their respective protons.

The following table summarizes the expected key 2D-NMR correlations for this compound:

| ¹H Signal | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations |

| Phenyl-H | Other Phenyl-H | Phenyl-C | Quinuclidine-C3, other Phenyl-C | Quinuclidine-H at C2, C4 |

| Quinuclidine-H2 | Quinuclidine-H3, H6 | Quinuclidine-C2 | Quinuclidine-C3, C4, C6, C7 | Phenyl-H, Quinuclidine-H3, H6, H7 |

| Quinuclidine-H3 | Quinuclidine-H2, H4 | Quinuclidine-C3 | Phenyl-Cipso, Quinuclidine-C2, C4, C5 | Phenyl-H, Quinuclidine-H2, H4, H5 |

Solid-state NMR (ssNMR) spectroscopy provides valuable structural information about molecules in their crystalline or amorphous solid forms. iastate.edumdpi.com This technique is particularly useful for studying polymorphism, where a compound can exist in different crystal structures. Different polymorphs of this compound would exhibit distinct ¹³C ssNMR spectra due to differences in the local chemical environment and intermolecular packing in the crystal lattice.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples. The chemical shifts observed in the ssNMR spectrum can provide information about the conformation of the molecule in the solid state. Furthermore, ssNMR can be used to study the dynamics of the molecule within the crystal lattice.

Chromatographic Enantioseparation Techniques for Chiral this compound

This compound is a chiral molecule, existing as a pair of enantiomers. The separation of these enantiomers is crucial as they often exhibit different pharmacological activities. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method for the enantioseparation of chiral compounds. unife.itphenomenex.com

The choice of the CSP is critical for achieving successful enantioseparation. For quinuclidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be effective. nih.govscispace.comresearchgate.net These CSPs often contain phenylcarbamate derivatives that provide a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are necessary for chiral recognition.

The mobile phase composition also plays a significant role in the separation. A normal-phase system, typically consisting of a mixture of a non-polar solvent like hexane and a polar modifier such as ethanol or isopropanol, is often employed. The addition of a small amount of an amine, like diethylamine (B46881), can improve peak shape and resolution for basic compounds like this compound.

The following table provides an example of chromatographic conditions that could be applied for the enantioseparation of this compound, based on methods developed for similar compounds: nih.gov

| Parameter | Condition |

| Column | Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)) |

| Mobile Phase | n-Hexane / Ethanol / 2-Propanol / Diethylamine (80:8:12:0.4, v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Column Temperature | 25 °C |

Under these or similar conditions, the two enantiomers of this compound would interact differently with the chiral stationary phase, leading to different retention times and, thus, their separation. The resolution factor (Rs) is a key parameter used to quantify the degree of separation between the two enantiomeric peaks.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

The separation of enantiomers is a critical task in the analysis of chiral compounds like this compound. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary and effective technique for achieving this separation. csfarmacie.czresearchgate.net The development of a robust chiral HPLC method involves a systematic screening of columns and mobile phases to achieve optimal enantioseparation. sigmaaldrich.com

The most successful CSPs are often based on complex biomolecules such as polysaccharides (e.g., cellulose and amylose derivatives), proteins, or cyclodextrins. csfarmacie.czsigmaaldrich.com For quinuclidine derivatives, polysaccharide-based CSPs have proven to be particularly effective. scispace.comnih.gov Method development typically begins by screening a set of complementary columns with broad enantiorecognition capabilities under normal-phase conditions. chromatographyonline.com

A common strategy involves using mobile phases composed of an alkane (like n-hexane) and an alcohol modifier (such as ethanol or 2-propanol). scispace.comchromatographyonline.com For basic compounds like this compound, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and resolution. chromatographyonline.com Optimization involves adjusting the ratio of the alcohol modifier and the concentration of the amine additive. nih.gov While direct separation is preferred, pre-column derivatization can also be employed to enhance chromatographic resolution and detector response. scispace.comresearchgate.net

An example of a validated chiral HPLC method for a related compound, 3-quinuclidinol, highlights the key parameters. An excellent separation (resolution > 11) was achieved on a Chiralpak IC column (a cellulose-based CSP). scispace.comnih.gov This demonstrates the efficacy of this column type for the quinuclidine scaffold.

Table 1: Illustrative Chiral HPLC Method Parameters for Quinuclidine Derivatives

| Parameter | Condition |

|---|---|

| Stationary Phase | Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |

| Mobile Phase | n-hexane / ethanol / 2-propanol / diethylamine (80:8:12:0.4, v/v/v/v) scispace.comnih.gov |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm nih.gov |

| Temperature | Ambient |

This interactive table provides typical starting conditions for method development for this compound based on successful separations of similar compounds.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) offers a high-efficiency alternative for the enantioselective analysis of volatile and thermally stable compounds. azom.com For compounds like this compound, which may have limited volatility, derivatization is often a necessary step to improve its chromatographic properties. osti.gov

The core of chiral GC is the stationary phase, which creates a chiral environment to facilitate separation. uni-muenchen.de Derivatized cyclodextrins are the most common and versatile chiral selectors used in GC capillary columns. azom.comresearchgate.net These stationary phases separate enantiomers by forming transient diastereomeric complexes with different thermodynamic stabilities, leading to different retention times. azom.comuni-muenchen.de The choice of the specific cyclodextrin derivative and its substituents is critical for achieving chiral recognition. researchgate.net

The development of a chiral GC method involves selecting an appropriate chiral capillary column and optimizing the temperature program. A slower temperature ramp can often improve resolution between enantiomers. The choice of detector is also important; while a Flame Ionization Detector (FID) is common, a mass spectrometer (MS) provides greater sensitivity and structural confirmation. azom.comresearchgate.net For challenging analytes like 3-quinuclidinol, derivatization with reagents such as trichloroethyl chloroformate has been shown to significantly enhance detectability by GC-MS, resulting in sharper peaks and unique mass spectra for unambiguous identification. osti.gov

Table 2: Typical Chiral GC System Configuration

| Component | Specification |

|---|---|

| Stationary Phase | Derivatized cyclodextrin (e.g., 2,3-diethyl-6-tert-butyldimethylsilyl-β-cyclodextrin) researchgate.net |

| Column | Capillary Column (e.g., 30 m x 0.25 mm ID) |

| Carrier Gas | Helium or Hydrogen |

| Injector | Split/Splitless |

| Temperature Program | Optimized temperature ramp (e.g., 50°C to 250°C at 5°C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This interactive table outlines a standard setup for the chiral GC analysis of derivatized this compound.

Hyphenated Analytical Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for comprehensive analysis. wisdomlib.orgchemijournal.com They are indispensable for structural elucidation, impurity profiling, and sensitive quantification of this compound.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines the powerful separation capabilities of HPLC with the definitive structure-elucidating power of NMR spectroscopy. wisdomlib.orgmdpi.com This technique allows for the direct, unambiguous identification of separated components without the need for isolation. chemijournal.com In the context of this compound analysis, LC-NMR could be used to confirm the structure of the main peaks, identify impurities from synthesis, or characterize degradation products. The experiment can be run in on-flow mode for quick surveys or stop-flow mode, where the elution is paused to acquire detailed NMR spectra (e.g., 2D COSY, HSQC) on a specific peak of interest. mdpi.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a highly sensitive and selective technique ideal for trace-level quantification and confirmation. jetir.orgnih.gov It couples the separation power of GC with the specificity of tandem mass spectrometry. wisdomlib.org After separation on the GC column, the analyte is ionized, and a specific precursor ion is selected. This ion is then fragmented through collision-induced dissociation, and the resulting product ions are detected. nih.gov This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances selectivity. For this compound, a GC-MS/MS method would provide extremely low limits of detection, making it suitable for analyzing the compound in complex matrices. restek.com The development of such a method involves optimizing both the GC separation and the MS/MS fragmentation transitions. restek.comnih.gov

Thermal Analysis (DSC, TGA) for Phase Transitions and Thermal Stability

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. tainstruments.com Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental for characterizing the thermal behavior of this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. researchgate.net A DSC thermogram provides information on melting point (Tₘ) and enthalpy of fusion (ΔHₘ). For a related compound, 3-quinuclidinol, DSC experiments revealed a high-temperature, first-order phase transition occurring at approximately 398-400 K (125-127 °C). researchgate.net This indicates a change in the crystal structure before melting. Similar analysis of this compound would be crucial to identify its melting point and any polymorphic transitions, which are critical parameters for material characterization.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. nih.gov It is used to determine the thermal stability and decomposition profile of a compound. mdpi.com The TGA curve shows the temperature at which degradation begins and the distinct stages of mass loss. This information is vital for establishing the upper-temperature limit for processing and storage of this compound. The analysis is typically performed under a controlled atmosphere (e.g., nitrogen or air) to understand the degradation mechanism. tainstruments.com

Table 3: Summary of Thermal Analysis Data for (S)-3-Quinuclidinol

| Analysis Type | Parameter | Value |

|---|---|---|

| DSC | Phase Transition Temperature (Tc) | ~398 K (~125 °C) researchgate.net |

| TGA | Onset of Decomposition | To be determined for this compound |

This interactive table presents known data for a related compound, illustrating the type of information obtained from thermal analysis.

Applications of 3 Phenylquinuclidine and Quinuclidine Scaffold in Broader Chemical Research

3-Phenylquinuclidine as a Ligand in Organometallic and Coordination Chemistry

The nitrogen atom in the quinuclidine (B89598) framework possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating with metal centers. This property, in conjunction with the chirality of substituted quinuclidines like this compound, has spurred interest in their use as ligands in organometallic and coordination chemistry. Organometallic complexes, which feature at least one chemical bond between a carbon atom of an organic molecule and a metal, are crucial in many catalytic processes nih.gov. The specific characteristics of these complexes, such as structural diversity and the possibility of ligand exchange, are valuable for medicinal purposes as well nih.gov.

The development of chiral ligands is a cornerstone of asymmetric catalysis, aiming to synthesize enantiomerically pure compounds beilstein-journals.org. The this compound scaffold is an attractive starting point for designing novel chiral ligands due to its rigid structure, which can impart a well-defined steric environment around a metal center. The presence of the phenyl group at the C3 position introduces a key element of chirality and offers a site for further functionalization.